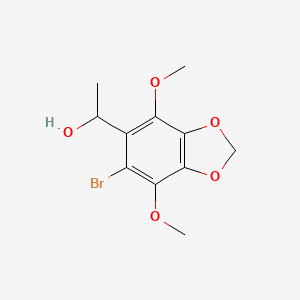
1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL typically involves the bromination of a precursor compound followed by the introduction of the ethanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the benzodioxole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: The major products include 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ALDEHYDE and 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-CARBOXYLIC ACID.
Reduction: The major product is 1-(6-HYDRO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL.
Substitution: The major products depend on the nucleophile used, such as 1-(6-AMINO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL.
Scientific Research Applications
1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-CHLORO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL
- 1-(6-FLUORO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL
- 1-(6-IODO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL
Uniqueness
1-(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C11H13BrO5 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
1-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H13BrO5/c1-5(13)6-7(12)9(15-3)11-10(8(6)14-2)16-4-17-11/h5,13H,4H2,1-3H3 |
InChI Key |
WNHIFIKULYRMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=C(C(=C1Br)OC)OCO2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















